REACTION_CXSMILES
|
[CH3:1][CH2:2][Mg+].[Br-].Br[C:6]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]>C1COCC1.[Zn+2].[Br-].[Br-].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH2:1]([C:6]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9])[CH3:2] |f:0.1,4.5.6,7.8.9.10|
|
Name
|
|
Quantity
|
19.5 mL
|
Type
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reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=O)OC)C=CC(=C1)C
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Type
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CUSTOM
|
Details
|
stirred under nitrogen overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was lowered to −78° C.
|
Type
|
CUSTOM
|
Details
|
was allowed to slowly reach ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the careful addition of 20 mL NH4Cl (aq., sat.)
|
Type
|
EXTRACTION
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Details
|
extracted with 3×100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1×200 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=O)OC)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |